1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene is an organic compound characterized by its unique molecular structure, which includes a bromopropyl group attached to a benzene ring that also bears ethoxy and ethyl substituents. Its molecular formula is , with a molecular weight of 271.19 g/mol. The compound is primarily utilized in organic synthesis and has potential applications in pharmaceuticals and agrochemicals.
This compound can be synthesized from starting materials such as 3-ethoxy-4-ethylbenzene and 1,3-dibromopropane. The synthesis typically involves substitution reactions facilitated by bases like potassium carbonate under controlled conditions.
1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene belongs to the class of alkylated aromatic compounds, specifically brominated alkylbenzenes. It is classified under organic compounds due to its carbon-based structure and presence of functional groups including bromine, ethoxy, and ethyl.
The synthesis of 1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene generally follows these steps:
The reaction mechanism involves the nucleophilic attack of the ethoxy group on the bromopropyl moiety, leading to the formation of the desired product through a substitution pathway.
The compound's structure can be represented by its IUPAC name, 4-(3-bromopropyl)-2-ethoxy-1-ethylbenzene, with the following structural characteristics:
This structure indicates the presence of a bromine atom attached to a propyl chain, which is further connected to an ethoxy-substituted benzene ring.
1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene is involved in several chemical reactions:
Typical reagents for these reactions include sodium hydroxide or potassium carbonate, which facilitate the nucleophilic attack necessary for substitution processes.
The mechanism of action for 1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene primarily involves its ability to undergo nucleophilic substitution reactions. The bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom bonded to it, thus forming new bonds. This reactivity is essential for its applications in organic synthesis and drug development .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 271.19 g/mol |
| IUPAC Name | 4-(3-bromopropyl)-2-ethoxy-1-ethylbenzene |
| InChI Key | RHKAAVDENQNZDL-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=C(C=C1)CCCBr)OCC |
These properties indicate that the compound exhibits typical behavior for brominated organic compounds, including volatility and reactivity under certain conditions .
1-(3-Bromopropyl)-3-ethoxy-4-ethylbenzene has several applications in scientific research:
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6